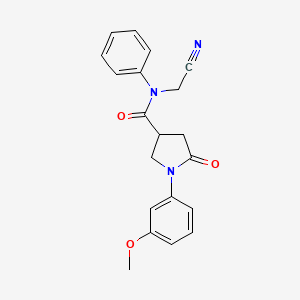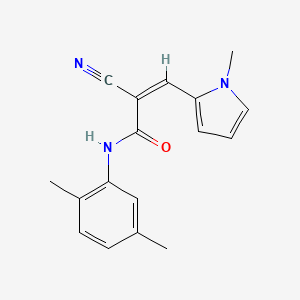
(Z)-2-Cyano-N-(2,5-dimethylphenyl)-3-(1-methylpyrrol-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-N-(2,5-dimethylphenyl)-3-(1-methylpyrrol-2-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM1-α and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The mechanism of action of DM1-α involves the inhibition of microtubule polymerization. Microtubules are essential for cell division, and the inhibition of microtubule polymerization leads to cell cycle arrest and apoptosis. DM1-α binds to tubulin, a protein that is essential for microtubule polymerization, and prevents its polymerization, leading to cell death.
Biochemical and Physiological Effects:
DM1-α has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. DM1-α has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
DM1-α has several advantages for lab experiments. It has been extensively studied, and its mechanism of action is well understood. DM1-α is also readily available, making it easy to obtain for lab experiments. However, DM1-α has some limitations for lab experiments. It is a complex chemical compound that requires expertise in organic chemistry to synthesize. DM1-α is also toxic, making it dangerous to handle in the lab.
未来方向
There are several future directions for the study of DM1-α. One potential direction is the development of new cancer treatments based on DM1-α. DM1-α has shown significant anti-tumor activity, and further research could lead to the development of new cancer treatments. Another potential direction is the development of new antibiotics based on DM1-α. DM1-α has shown antibacterial and antifungal properties, and further research could lead to the development of new antibiotics to combat bacterial and fungal infections.
Conclusion:
In conclusion, DM1-α is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DM1-α is a complex process that requires expertise in organic chemistry. DM1-α has been extensively studied for its potential applications in cancer treatment, as well as its antibacterial and antifungal properties. The mechanism of action of DM1-α involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. DM1-α has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DM1-α, including the development of new cancer treatments and antibiotics.
合成方法
The synthesis of DM1-α involves the reaction of 2,5-dimethylphenylhydrazine with 1-methylpyrrole-2-carboxaldehyde, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained by the reaction of the intermediate product with ammonium acetate. The synthesis of DM1-α is a complex process that requires expertise in organic chemistry.
科学研究应用
DM1-α has been extensively studied for its potential applications in various fields. It has been found to have anti-tumor activity, making it a potential candidate for cancer treatment. DM1-α has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(Z)-2-cyano-N-(2,5-dimethylphenyl)-3-(1-methylpyrrol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-7-13(2)16(9-12)19-17(21)14(11-18)10-15-5-4-8-20(15)3/h4-10H,1-3H3,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEAFTXDGASVDG-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=CN2C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C\C2=CC=CN2C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


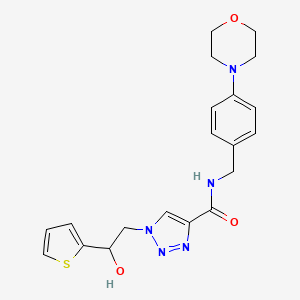
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl](/img/structure/B2956310.png)
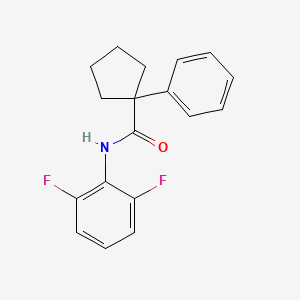
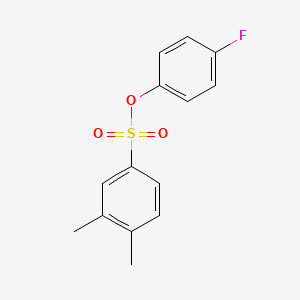
![N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2956317.png)
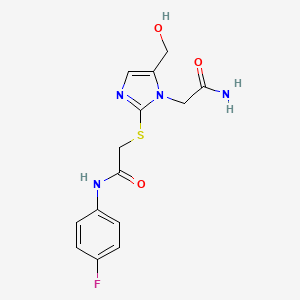
![2-[(1-Ethyl-5-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2956319.png)

![2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione](/img/structure/B2956323.png)
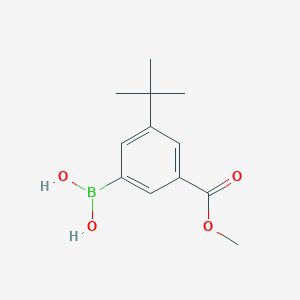
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2956325.png)
![(5Z)-5-[[5-(4-Bromophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2956328.png)
